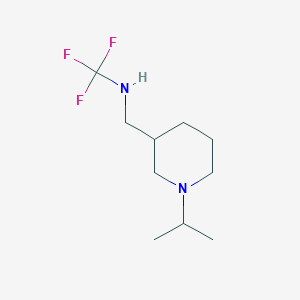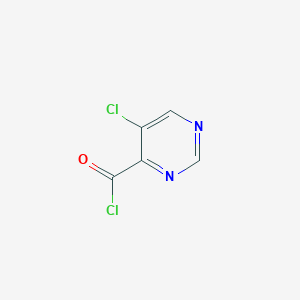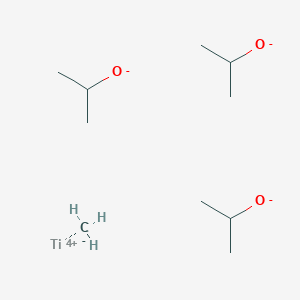
Methyltitanium isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltitanium isopropoxide, also known as methyltitanium triisopropoxide, is an organometallic compound with the molecular formula C10H24O3Ti. It is a yellow liquid at room temperature and is used in various chemical reactions and industrial applications due to its unique properties. This compound is particularly noted for its role as a catalyst and reagent in organic synthesis and materials science .
Preparation Methods
Methyltitanium isopropoxide can be synthesized through several methods. One common synthetic route involves the reaction of titanium tetrachloride with isopropanol in the presence of a methylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of titanium tetraalkoxides as starting materials, which are then reacted with appropriate reagents to yield this compound .
Chemical Reactions Analysis
Methyltitanium isopropoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Kulinkovich cyclopropanation, where this compound reacts with Grignard reagents to form cyclopropylamines. This reaction involves the formation of a reactive titanium-carbene intermediate, which then adds to carbonyl compounds to form the desired cyclopropane products . Common reagents used in these reactions include Grignard reagents and other organometallic compounds, and the reactions are typically carried out under ambient conditions.
Scientific Research Applications
Methyltitanium isopropoxide has a wide range of scientific research applications In chemistry, it is used as a catalyst in various organic synthesis reactions, including the formation of cyclopropanes and other complex moleculesIn industry, this compound is used in the production of thin films, coatings, and other advanced materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of methyltitanium isopropoxide involves the formation of reactive intermediates, such as titanium-carbene complexes, which facilitate various chemical transformations. These intermediates can interact with molecular targets, such as carbonyl compounds, to form new chemical bonds and products. The pathways involved in these reactions often include the formation and rearrangement of titanacycles, which are key intermediates in the catalytic processes .
Comparison with Similar Compounds
Methyltitanium isopropoxide can be compared with other titanium alkoxides, such as titanium isopropoxide and titanium butoxide. While all these compounds share similar chemical properties and applications, this compound is unique due to the presence of a methyl group, which can influence its reactivity and selectivity in certain reactions. Other similar compounds include titanium tetraisopropoxide and titanium tetraethoxide, which are also used as catalysts and reagents in organic synthesis .
Properties
Molecular Formula |
C10H24O3Ti |
|---|---|
Molecular Weight |
240.16 g/mol |
IUPAC Name |
carbanide;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C3H7O.CH3.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H3;/q4*-1;+4 |
InChI Key |
BZUPBRMVUVSHKU-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)

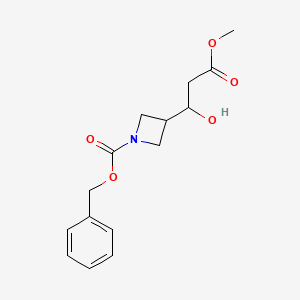



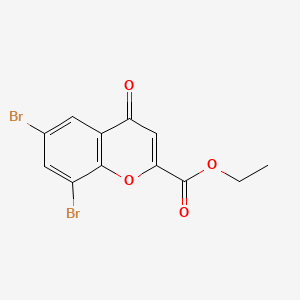
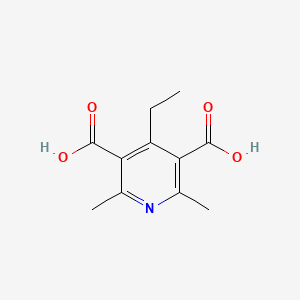

![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
